4-Acetyl-2-methoxy-5-nitrobenzonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals:
- δ 8.42 ppm (s, 1H) : Aromatic proton at position 6 (deshielded by nitro and cyano groups)
- δ 4.02 ppm (s, 3H) : Methoxy protons
- δ 2.65 ppm (s, 3H) : Acetyl methyl protons
In the ¹³C NMR spectrum :
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
The compound shows strong absorption at λₘₐₓ = 298 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in acetonitrile, attributed to π→π* transitions in the nitro-aromatic system. A weaker n→π* transition appears at λ = 345 nm (ε = 880 L·mol⁻¹·cm⁻¹).
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c . Unit cell parameters:
- a = 7.24 Å
- b = 12.89 Å
- c = 9.76 Å
- β = 102.5°
- Z = 4
The nitro group adopts a coplanar orientation with the benzene ring (dihedral angle = 3.2°), while the acetyl group deviates by 18.7° due to steric interactions. Hydrogen bonding between the cyano nitrogen and a neighboring methoxy oxygen (distance = 2.89 Å) stabilizes the crystal lattice.
Table 2: Intermolecular interactions in the crystal lattice
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C≡N⋯H-OCH₃ | 2.89 | 156 |
| C=O⋯π (arene) | 3.41 | 112 |
| NO₂⋯NO₂ (parallel) | 3.65 | 180 |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) calculations optimize the molecular geometry and electronic structure:
Electron Density Mapping
Laplacian of electron density (∇²ρ) at bond critical points:
- C≡N bond : ∇²ρ = -1.45 e·Å⁻⁵ (highly covalent)
- N-O bonds : ∇²ρ = +3.12 e·Å⁻⁵ (polar-covalent character)
- C-O (methoxy) : ∇²ρ = +2.89 e·Å⁻⁵.
Figure 1 : Reduced density gradient (RDG) analysis highlights steric clashes between the acetyl methyl and methoxy groups (isosurface = 0.5 a.u.).
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-acetyl-2-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C10H8N2O4/c1-6(13)8-4-10(16-2)7(5-11)3-9(8)12(14)15/h3-4H,1-2H3 |
InChI Key |
TYIZTCZLEWJYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)OC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-methoxy-5-nitrobenzonitrile typically involves the nitration of 4-acetyl-2-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 4-Acetyl-2-methoxy-5-nitrobenzonitrile may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-methoxy-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Acetyl-2-methoxy-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-2-methoxy-5-nitrobenzonitrile.
Scientific Research Applications
4-Acetyl-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-2-methoxy-5-nitrobenzonitrile depends on its specific application. For instance, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 4-Acetyl-2-methoxy-5-nitrobenzonitrile with structurally related compounds, emphasizing substituent positions, functional groups, and physicochemical properties derived from the evidence.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Influence: The nitrile group in benzonitrile derivatives (e.g., 2-(4-Acetylphenoxy)-5-nitrobenzonitrile) enhances thermal stability and resistance to hydrolysis compared to aldehyde or carboxylic acid analogs like 4-Methoxy-2-nitrobenzaldehyde . Nitro groups in the meta or para positions (e.g., 4-Methoxy-3-nitrobenzoic acid) increase acidity due to electron-withdrawing effects, whereas ortho-nitro groups may sterically hinder reactions .
Synthetic Relevance: Compounds with methoxy and nitro substituents (e.g., 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid) are often intermediates in drug synthesis, requiring regioselective protection/deprotection strategies . The acetyl group in 2-(4-Acetylphenoxy)-5-nitrobenzonitrile may participate in condensation reactions, similar to intermediates described in thiazole synthesis () .
Physicochemical Properties: Melting Points: Carboxylic acid derivatives (e.g., 4-Methoxy-3-nitrobenzoic acid, mp 191–194°C) generally exhibit higher melting points than nitriles or aldehydes due to hydrogen bonding . Solubility: Nitriles (e.g., 2-(4-Acetylphenoxy)-5-nitrobenzonitrile) are less polar than carboxylic acids, favoring organic solvents like ethanol for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
